molecular formula C11H6ClN3O6 B1675017 Lodoxamide CAS No. 53882-12-5

Lodoxamide

Número de catálogo B1675017
Número CAS: 53882-12-5
Peso molecular: 311.63 g/mol
Clave InChI: RVGLGHVJXCETIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lodoxamide is an antiallergic pharmaceutical drug . It is used as an ophthalmic agent for the treatment of certain ocular disorders including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It is marketed under the brand name Alomide .


Molecular Structure Analysis

Lodoxamide has a molecular formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 . The structure of Lodoxamide can be represented by the SMILES string and InChI code .


Chemical Reactions Analysis

Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction . It inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions .


Physical And Chemical Properties Analysis

Lodoxamide has a chemical formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 .

Aplicaciones Científicas De Investigación

Application in GPR35 Pharmacology

  • Specific Scientific Field : GPR35 Pharmacology .
  • Summary of the Application : Lodoxamide has been used in studies involving GPR35, a G-protein coupled receptor. The receptor has been a subject of interest due to its potential therapeutic applications .
  • Results or Outcomes : The study found that lodoxamide suppressed hepatic steatosis and fibrosis in mice. The effects of lodoxamide were blocked by CID2745687 .

Application in Hepatic Fibrosis

  • Specific Scientific Field : Hepatology .
  • Summary of the Application : Lodoxamide has been studied for its potential anti-fibrotic effects in the liver .
  • Methods of Application or Experimental Procedures : In the study, mice were treated with lodoxamide following long-term induction of hepatic fibrosis with carbon tetrachloride .
  • Results or Outcomes : The study found that lodoxamide inhibited the progression of hepatic fibrosis in mice. This effect was reversed by CID2745687, a specific GPR35 antagonist .

Application in Serotonin Metabolite Research

  • Specific Scientific Field : Neuropharmacology .
  • Summary of the Application : Lodoxamide has been used in studies involving the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The increased expression of GPR35 in neutrophils led to the discovery of 5-HIAA as a high potency ligand for GPR35 .
  • Results or Outcomes : The study found that lodoxamide suppressed hepatic steatosis and fibrosis in mice. The effects of lodoxamide were blocked by CID2745687 .

Application in Wound Healing

  • Specific Scientific Field : Biomedical Nanotechnology .
  • Summary of the Application : Lodoxamide has been used in the development of nanofibrous wound dressings for diabetic wound healing .
  • Methods of Application or Experimental Procedures : Electrospinning method was used for the fabrication of wound dressings containing three different concentrations of 1 w/w%, 3 w/w%, and 6 w/w% of Lodoxamide .
  • Results or Outcomes : In vivo study showed that gelatin/3% Lodoxamide group had higher wound healing compared with other experimental groups. Gene expression studies showed that the wounds treated with drug-delivering wound dressings showed significantly lower tissue expression level of glutathione peroxidase gene, IL-1 β gene, and NFK- β gene .

Application in Serotonin Metabolite Research

  • Specific Scientific Field : Neuropharmacology .
  • Summary of the Application : Lodoxamide has been used in studies involving the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The increased expression of GPR35 in neutrophils led to the discovery of 5-HIAA as a high potency ligand for GPR35 .
  • Results or Outcomes : The study found that lodoxamide suppressed hepatic steatosis and fibrosis in mice. The effects of lodoxamide were blocked by CID2745687 .

Application in Superior Limbic Keratoconjunctivitis Treatment

  • Specific Scientific Field : Ophthalmology .
  • Summary of the Application : Lodoxamide has been used in the long-term treatment of superior limbic keratoconjunctivitis (SLK), a chronic and recurrent inflammatory disease affecting the tarsal, upper bulbar and superior limbic conjunctiva .
  • Methods of Application or Experimental Procedures : Sixty-seven eyes of 34 patients with active SLK were studied. All eyes were treated with 0.1% lodoxamide twice daily, and those with moderate or severe inflammation received a short course (7–14 days) of 0.1% fluorometholone acetate at presentation and during a relapse .
  • Results or Outcomes : The majority of eyes (82.0%) achieved control of inflammation in a mean time of 2.2 months. There was a significant improvement of SLK-related signs by the third month on therapy .

Safety And Hazards

Lodoxamide may cause ocular burning or stinging upon installation . Signs of an allergic reaction may include rash, hives, itching, redness, swelling, blistered or peeling skin with or without fever, wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, unusual hoarseness, or swelling of the mouth, face, lips, tongue, or throat . Changes in eyesight, eye pain, or very bad eye irritation are also possible .

Propiedades

IUPAC Name

2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLGHVJXCETIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057767
Record name Lodoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis.
Record name Lodoxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lodoxamide

CAS RN

53882-12-5
Record name Lodoxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53882-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lodoxamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lodoxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lodoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lodoxamide
Reactant of Route 2
Lodoxamide
Reactant of Route 3
Lodoxamide
Reactant of Route 4
Lodoxamide
Reactant of Route 5
Lodoxamide
Reactant of Route 6
Reactant of Route 6
Lodoxamide

Citations

For This Compound
1,940
Citations
DR Caldwell, P Verin, R Hartwich-Young… - American journal of …, 1992 - Elsevier
A multicenter, double-masked, parallel-group clinical study compared the efficacy and safety of lodoxamide 0.1% ophthalmic solution and cromolyn sodium 4% ophthalmic solution in …
Number of citations: 117 www.sciencedirect.com
SY Nam, SJ Park, DS Im - Cellular Signalling, 2019 - Elsevier
… by lodoxamide. Through the use of specific inhibitors of cellular signaling components, the lodoxamide-… Furthermore, the protective effect of lodoxamide was confirmed in mouse primary …
Number of citations: 12 www.sciencedirect.com
PM Cerqueti, V Ricca, MA Tosca, S Buscaglia… - International archives of …, 1994 - karger.com
Lodoxamide is an antiallergic compound. The present study evaluated the efficacy on clinical and cytological parameters and safety of topical lodoxamide compared to placebo in the …
Number of citations: 30 karger.com
G Ciprandi, S Buscaglia, A Catrullo, F Paolieri… - Allergy, 1996 - Wiley Online Library
… Lodoxamide inhibits histamine release from rodent mast cells in vitro (5). Radioligand binding studies with lodoxamide … The present study aimed to evaluate lodoxamide antiallergic …
Number of citations: 14 onlinelibrary.wiley.com
A Murat Avunduk, M Cihat Avunduk, V Dayanır… - Ophthalmic …, 1998 - karger.com
The aim of this study was to investigate the possible effect of lodoxamide 0.1% ophthalmic solution (LOS) on tear T lymphocytes, especially Th2 (T helper 2 subgroup of helper T …
Number of citations: 10 karger.com
M Capron, S Loiseau, JP Papin, S Robertson… - International archives of …, 1998 - karger.com
… Whereas lodoxamide was shown to inhibit mast-cell-induced release of mediators of … with lodoxamide [9]. Based on these results, we have investigated whether lodoxamide could have …
Number of citations: 12 karger.com
AE MacKenzie, G Caltabiano, TC Kent, L Jenkins… - Molecular …, 2014 - ASPET
… identified the related compounds lodoxamide and bufrolin as … for human GPR35, both lodoxamide and bufrolin displayed … agonist zaprinast, or with lodoxamide and bufrolin, were also …
Number of citations: 67 molpharm.aspetjournals.org
CI Santos, AJ Huang, MB Abelson, CS Foster… - American journal of …, 1994 - Elsevier
A multicenter, randomized, double-masked, parallel-group study compared the long-term efficacy and safety of lodoxamide 0.1% ophthalmic solution and placebo in 118 patients with …
Number of citations: 58 www.sciencedirect.com
SJ Park, SJ Lee, SY Nam, DS Im - British Journal of …, 2018 - Wiley Online Library
… Because lodoxamide has been used as a mast cell stabilizer, we tested the selectivity of lodoxamide for GPR35 by applying the AP-TGF-α shedding assay in H 1 histamine or LPA 1 …
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
S Bonini, M Schiavone, S Bonini, L Magrini, P Lischetti… - Ophthalmology, 1997 - Elsevier
… We measured the protective effect of lodoxamide on mast cells by measuring tryptase in the tear fluid. Our study showed that lodoxamide significantly reduces this mast cell mediator in …
Number of citations: 73 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.